alpha-RA-F

Description

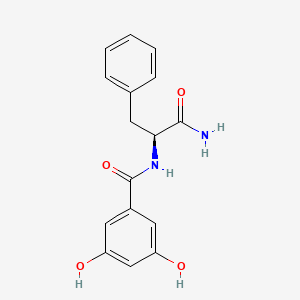

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H16N2O4 |

|---|---|

Molecular Weight |

300.31 g/mol |

IUPAC Name |

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3,5-dihydroxybenzamide |

InChI |

InChI=1S/C16H16N2O4/c17-15(21)14(6-10-4-2-1-3-5-10)18-16(22)11-7-12(19)9-13(20)8-11/h1-5,7-9,14,19-20H,6H2,(H2,17,21)(H,18,22)/t14-/m0/s1 |

InChI Key |

VIBGZWUSHYPKCT-AWEZNQCLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=CC(=CC(=C2)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC(=CC(=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of A-RAF

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-RAF, a member of the RAF family of serine/threonine kinases, is a critical component of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade. This pathway plays a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. While extensively studied, the specific mechanistic nuances of A-RAF often remain in the shadow of its more frequently mutated and oncogenically implicated paralogs, B-RAF and C-RAF. This guide provides a comprehensive technical overview of the core mechanism of action of A-RAF, focusing on its activation, regulation, and key experimental methodologies for its study.

The A-RAF Signaling Pathway: A Step-by-Step Activation Mechanism

The activation of A-RAF is a tightly regulated, multi-step process initiated by upstream signals and culminating in the phosphorylation and activation of its downstream target, MEK.

-

Inactive State: In quiescent cells, A-RAF exists in an autoinhibited, monomeric state in the cytoplasm. This inactive conformation is maintained through the interaction of its N-terminal regulatory domain with its C-terminal kinase domain. The binding of 14-3-3 proteins to phosphorylated serine residues, such as those in the CR2 and C-terminal regions, further stabilizes this autoinhibited state.

-

RAS-Mediated Recruitment and Activation: Upon stimulation by growth factors or other mitogens, receptor tyrosine kinases (RTKs) activate the small GTPase RAS. GTP-bound, active RAS recruits A-RAF from the cytoplasm to the plasma membrane. This interaction occurs through the Ras-binding domain (RBD) located in the N-terminal region of A-RAF. Membrane localization is a critical step that relieves the autoinhibitory conformation of A-RAF, making it accessible for further activation steps.

-

Dimerization: At the plasma membrane, the increased local concentration of RAF proteins facilitates their dimerization. A-RAF can form both homodimers (A-RAF/A-RAF) and heterodimers with other RAF isoforms (A-RAF/B-RAF or A-RAF/C-RAF). This side-to-side dimerization of the kinase domains is an essential prerequisite for A-RAF's catalytic activation.

-

Phosphorylation and Full Activation: Dimerization facilitates a series of activating phosphorylation events within the kinase domain. Key activating phosphorylation sites in A-RAF include residues within the activation loop (T452 and T455) and the N-region of the kinase domain (S299 and Y302). Phosphorylation of these sites, mediated by other kinases (such as Src family kinases for Y302) and potentially through autophosphorylation, induces a conformational change that fully activates the A-RAF kinase.

-

MEK Phosphorylation: Once fully active, A-RAF phosphorylates and activates its only known downstream substrates, MEK1 and MEK2. This phosphorylation occurs on two serine residues in the activation loop of MEK, leading to the propagation of the signal down the MAPK cascade to ERK and subsequent cellular responses.

Quantitative Data on A-RAF

While A-RAF is the least potent MEK activator among the RAF isoforms, its role in signaling is significant, particularly in specific cellular contexts.[1] The following tables summarize available quantitative data for A-RAF.

Table 1: A-RAF Phosphorylation Sites and Their Functions

| Phosphorylation Site | Function | Activating/Inhibitory | Kinase(s) / Phosphatase(s) | Reference(s) |

| S299 | Corresponds to the activating S338 site in C-RAF.[2] | Activating | PAK | [2] |

| Y302 | Corresponds to the activating Y341 site in C-RAF; crucial for activation by Src.[3] | Activating | Src family kinases | [3] |

| T452 / T455 | Located in the activation loop; conserved activating sites. | Activating | Autophosphorylation/Upstream kinases | |

| S257 / S262 / S264 | Located in the isoform-specific hinge (IH) segment; regulate A-RAF activation. | Activating | Unknown | |

| S432 | Participates in MEK binding. | Activating | Unknown |

Table 2: IC50 Values of Inhibitors Against A-RAF

| Inhibitor | Inhibitor Type | A-RAF IC50 (nM) | Reference(s) |

| Vemurafenib | Type I.5 | ~48 | |

| Dabrafenib | Type I.5 | 9 | |

| SB590885 | Type I | ~15 | |

| Tovorafenib | Type II | Markedly less potent vs CRAF | |

| Naporafenib | Type II | Markedly less potent vs CRAF |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of A-RAF. Below are foundational protocols for key experiments.

Co-Immunoprecipitation (Co-IP) of Endogenous A-RAF

This protocol describes the immunoprecipitation of endogenous A-RAF to identify interacting proteins.

Materials:

-

Cell Lysis Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors.

-

Wash Buffer: Cell Lysis Buffer with a reduced detergent concentration (e.g., 0.1% NP-40).

-

Anti-A-RAF antibody (validated for IP).

-

Protein A/G magnetic beads or agarose beads.

-

2x Laemmli sample buffer.

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-A-RAF antibody to the pre-cleared lysate (the optimal antibody concentration should be determined empirically).

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Capture of Immune Complexes:

-

Add pre-washed Protein A/G beads to the lysate-antibody mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution and Sample Preparation:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.

-

Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for Western blot analysis.

-

References

- 1. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-A-Raf (Ser299) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. A novel phosphorylation site involved in dissociating RAF kinase from the scaffolding protein 14-3-3 and disrupting RAF dimerization - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Raf Kinases in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Raf (Rapidly Accelerated Fibrosarcoma) family of serine/threonine-specific protein kinases are critical components of intracellular signaling pathways that govern fundamental cellular processes.[1] These kinases act as a central node in the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which transduces signals from cell surface receptors to the nucleus, thereby regulating cell proliferation, differentiation, survival, and apoptosis.[2][3] The three mammalian isoforms of Raf—A-Raf, B-Raf, and C-Raf (also known as Raf-1)—while sharing structural similarities, exhibit distinct regulatory mechanisms and biological functions.[1][4] Dysregulation of the Raf signaling pathway, particularly through mutations in the BRAF gene, is a common driver of various human cancers, making these kinases a prime target for therapeutic intervention. This guide provides a comprehensive technical overview of the function of Raf kinases in cells, including their mechanism of action, quantitative aspects of their activity, and detailed experimental protocols for their study.

Core Function and Regulation of Raf Kinases

The canonical function of Raf kinases is to phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. This activation is a pivotal step in the MAPK/ERK signaling cascade. The regulation of Raf activity is a complex multi-step process involving subcellular localization, protein-protein interactions, and post-translational modifications.

In an inactive state, Raf proteins reside in the cytosol in an autoinhibited conformation, often stabilized by the binding of 14-3-3 proteins. Upon stimulation by extracellular signals such as growth factors, the small GTPase Ras is activated at the plasma membrane. Activated, GTP-bound Ras recruits Raf to the cell membrane via its Ras-binding domain (RBD). This membrane recruitment is a critical step that alleviates autoinhibition and facilitates the dimerization of Raf kinases, which is essential for their full activation. Dimerization, which can be homodimerization (e.g., B-Raf/B-Raf) or heterodimerization (e.g., B-Raf/C-Raf), leads to a series of phosphorylation events within the kinase domain, resulting in the full catalytic activity of Raf. The activated Raf then phosphorylates MEK1 and MEK2 on specific serine residues, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK can then translocate to the nucleus to regulate the activity of transcription factors, leading to changes in gene expression that control various cellular responses.

Beyond their kinase-dependent roles in the MAPK pathway, some Raf isoforms, particularly C-Raf, have been shown to have kinase-independent functions, such as regulating apoptosis by interacting with proteins like ASK-1 and MST2.

Isoform-Specific Functions and Pathophysiological Relevance

The three Raf isoforms, while all acting as MEK kinases, have distinct properties and roles.

-

A-Raf: Generally considered the weakest activator of the ERK pathway. Knockout studies in mice suggest a role in neurological and intestinal development.

-

B-Raf: The most potent activator of MEK, with a significantly higher basal kinase activity compared to A-Raf and C-Raf. Mutations in the BRAF gene are highly prevalent in human cancers, with the V600E mutation being the most common, occurring in over 50% of melanomas. This mutation mimics phosphorylation, leading to constitutive activation of the kinase and uncontrolled cell proliferation.

-

C-Raf (Raf-1): The most ubiquitously expressed isoform, C-Raf plays a significant role in mediating signals from oncogenic Ras. While activating mutations in C-Raf are rare in cancer, it is a crucial effector for Ras-driven tumors. C-Raf is also implicated in kinase-independent anti-apoptotic functions.

The dysregulation of Raf signaling is a hallmark of many cancers. Activating B-Raf mutations are found in a high percentage of melanomas, thyroid cancers, and colorectal cancers. Consequently, Raf kinases, particularly B-Raf, have become important targets for cancer therapy, leading to the development of specific inhibitors.

Quantitative Data on Raf Kinase Function

The following tables summarize key quantitative data related to Raf kinase activity and interactions.

| Parameter | Wild-Type B-Raf | B-Raf V600E Mutant | C-Raf | A-Raf | Reference(s) |

| Relative Kinase Activity | Low basal activity, requires activation | High constitutive activity (~500-fold > WT) | Moderate activity, requires activation | Low activity, requires activation | |

| MEK Activation | Phosphorylates MEK upon activation | Constitutively phosphorylates MEK | Phosphorylates MEK upon activation | Weakly phosphorylates MEK |

Table 1: Comparison of Raf Isoform Kinase Activity. This table highlights the significant difference in basal kinase activity between wild-type B-Raf and the oncogenic V600E mutant, as well as the relative activities of the three isoforms.

| Interacting Proteins | Raf Isoform(s) | Binding Affinity (Kd) | Method | Reference(s) |

| Ras-GTP | C-Raf | ~20-50 nM | Multiple methods | |

| B-Raf | Preferential binding to K-Ras | BRET | ||

| A-Raf | Weaker than C-Raf | N/A | ||

| MEK1/2 | All isoforms | Interaction is critical for phosphorylation | Co-IP | |

| 14-3-3 | All isoforms | Phosphorylation-dependent | BRET |

Table 2: Binding Affinities of Raf Kinases with Key Interaction Partners. This table provides an overview of the binding affinities of Raf isoforms with their upstream activator (Ras) and downstream substrate (MEK), as well as the regulatory 14-3-3 proteins.

| Cell Line | Cancer Type | B-Raf Expression | C-Raf Expression | A-Raf Expression | Reference(s) |

| HT-29 | Colorectal Cancer | High (V600E mutant) | Moderate | Low | |

| SK-MEL-28 | Melanoma | High (V600E mutant) | Low | Not reported | |

| MDA-MB-231 | Breast Cancer | Wild-type | High | Not reported | |

| HeLa | Cervical Cancer | Wild-type | Moderate | Not reported |

Table 3: Relative Expression Levels of Raf Isoforms in Common Cancer Cell Lines. This table summarizes the expression patterns of Raf isoforms in frequently used cancer cell lines, which is crucial for designing and interpreting experiments.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The canonical Ras-Raf-MEK-ERK (MAPK) signaling pathway.

Caption: Workflow for studying Raf kinase activity by IP and Western Blot.

Experimental Protocols

In Vitro Raf Kinase Assay

This protocol is adapted from commercially available kinase assay kits and published literature. It measures the ability of immunoprecipitated or recombinant Raf to phosphorylate its substrate, MEK1.

Materials:

-

Cell lysate containing Raf protein of interest

-

Anti-Raf antibody (isoform-specific)

-

Protein A/G magnetic beads

-

Recombinant inactive MEK1 protein

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution (10 mM)

-

[γ-³²P]ATP (if performing a radioactive assay)

-

SDS-PAGE gels and buffers

-

Phospho-MEK (Ser217/221) specific antibody (for non-radioactive assay)

-

Western blot reagents

Procedure:

-

Immunoprecipitation of Raf:

-

Lyse cells in a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

Incubate 500 µg - 1 mg of total protein with 2-4 µg of anti-Raf antibody for 2-4 hours at 4°C with gentle rotation.

-

Add 20-30 µL of Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

-

Wash the beads 3-4 times with lysis buffer and once with Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in 40 µL of Kinase Assay Buffer.

-

Add 1 µg of recombinant inactive MEK1.

-

To initiate the reaction, add 10 µL of a 5X ATP solution (final concentration 100-200 µM). For radioactive assays, include [γ-³²P]ATP.

-

Incubate at 30°C for 20-30 minutes with gentle agitation.

-

-

Termination and Analysis:

-

Terminate the reaction by adding 2X SDS loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

For radioactive assay: Transfer the gel to autoradiography film to detect phosphorylated MEK1.

-

For non-radioactive assay: Transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-MEK (Ser217/221) antibody to detect MEK1 phosphorylation.

-

Western Blot for Phospho-ERK (A readout of Raf activity)

This protocol provides a method to assess the downstream activity of the Raf pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

Cell lysates

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Separation and Transfer:

-

Separate 20-40 µg of protein lysate per lane on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

-

Re-probing for Total ERK (Loading Control):

-

Strip the membrane using a stripping buffer.

-

Re-block the membrane and repeat the antibody incubation steps using the anti-total-ERK1/2 antibody to confirm equal protein loading.

-

Co-Immunoprecipitation to Study Raf-Ras Interaction

This protocol is for investigating the interaction between Raf and its upstream activator, Ras.

Materials:

-

Cell lysates (from cells potentially overexpressing tagged versions of Ras and/or Raf)

-

Antibody for immunoprecipitation (e.g., anti-Ras or anti-Raf)

-

Protein A/G magnetic beads

-

Wash buffers (e.g., lysis buffer with decreasing detergent concentration)

-

SDS-PAGE and Western blot reagents

-

Antibodies for detection (e.g., anti-Raf and anti-Ras)

Procedure:

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Perform immunoprecipitation as described in the kinase assay protocol, using an antibody against one of the proteins of interest (e.g., anti-Ras). Use a non-specific IgG as a negative control.

-

-

Elution and Western Blot:

-

Elute the protein complexes from the beads by boiling in SDS loading buffer.

-

Separate the eluate by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody against the other protein of interest (e.g., anti-Raf) to detect the co-immunoprecipitated protein.

-

It is also important to probe a separate blot of the input lysates to confirm the expression of both proteins.

-

Conclusion

The Raf family of kinases are central regulators of cell fate, and their dysregulation is a key factor in the development of many cancers. A thorough understanding of their function, regulation, and isoform-specific roles is crucial for researchers in both basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the investigation of these important signaling proteins. Future research will likely continue to uncover more nuanced aspects of Raf biology, including the roles of less-characterized isoforms and the complex interplay of kinase-dependent and -independent functions, paving the way for more effective therapeutic strategies targeting this critical signaling node.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. molbiolcell.org [molbiolcell.org]

- 4. Inhibition of mutant RAS-RAF interaction by mimicking structural and dynamic properties of phosphorylated RAS - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the RAF Signaling Pathway

Introduction

The RAF kinases are a family of serine/threonine-specific protein kinases that play a pivotal role as central intermediates in the RAS-RAF-MEK-ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] This pathway is a highly conserved signaling module that transduces extracellular signals from growth factors, cytokines, and hormones to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][3][4] The RAF family in mammals comprises three isoforms: A-RAF, B-RAF, and C-RAF (also known as Raf-1). Dysregulation of the RAF signaling pathway, often through mutations in the RAS or BRAF genes, is a common driver in a significant portion of human cancers, making it a prime target for therapeutic intervention. This guide provides a comprehensive overview of the RAF signaling pathway, including its core components, mechanism of activation, downstream effectors, and its involvement in disease. Additionally, it details relevant experimental protocols and quantitative data for researchers in the field.

Core Components and Mechanism of Activation

The activation of RAF kinases is a complex, multi-step process that is tightly regulated within the cell. In quiescent cells, RAF proteins are maintained in an inactive, autoinhibited conformation in the cytosol, often stabilized by binding to 14-3-3 proteins.

The canonical activation of RAF is initiated by the activation of cell surface receptor tyrosine kinases (RTKs). Ligand binding to an RTK induces its dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2. Grb2, in turn, recruits the guanine nucleotide exchange factor (GEF) Son of Sevenless (SOS) to the plasma membrane. SOS then facilitates the exchange of GDP for GTP on the small GTPase RAS, converting it to its active, GTP-bound state.

Active, membrane-bound RAS then recruits cytosolic RAF kinases to the plasma membrane, a critical step for their activation. This interaction with RAS relieves the autoinhibitory conformation of RAF, leading to a series of events including dimerization (both homodimerization and heterodimerization between RAF isoforms) and phosphorylation, which ultimately result in the full activation of the RAF kinase domain.

Once activated, RAF kinases phosphorylate and activate their only known substrates, the dual-specificity kinases MEK1 and MEK2. Activated MEK then phosphorylates and activates the extracellular signal-regulated kinases ERK1 and ERK2. Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses like proliferation and survival.

Visualizing the RAF Signaling Pathway

Caption: The canonical RAS-RAF-MEK-ERK signaling cascade.

Role in Cancer

The RAF/MEK/ERK pathway is one of the most frequently hyperactivated signaling pathways in human cancers. This aberrant activation is often a result of gain-of-function mutations in key components of the pathway.

-

RAS Mutations: Activating mutations in RAS genes (KRAS, NRAS, HRAS) are found in approximately 30% of all human cancers. These mutations lock RAS in a constitutively active, GTP-bound state, leading to persistent downstream signaling through RAF and other effector pathways.

-

BRAF Mutations: Mutations in the BRAF gene are also common drivers of cancer, particularly in melanoma (40-60% of cases), papillary thyroid cancer, and colorectal cancer. The most frequent BRAF mutation is a substitution of valine with glutamic acid at position 600 (V600E), which mimics phosphorylation and results in constitutive kinase activity, independent of upstream RAS signaling.

The constitutive activation of the RAF pathway promotes several hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and stimulation of angiogenesis and metastasis.

Therapeutic Targeting of the RAF Pathway

The critical role of the RAF pathway in cancer has made it an attractive target for drug development. Several inhibitors targeting key kinases in this cascade have been developed and are in clinical use.

| Inhibitor | Target(s) | Type | IC50 (BRAF V600E) | IC50 (C-RAF) | Reference(s) |

| Vemurafenib | BRAFV600E | Type I.5 | 31 nM | 48 nM | |

| Dabrafenib | BRAFV600E | ATP-competitive | 0.6 nM | 5.0 nM | |

| Encorafenib | BRAFV600E | BRAF inhibitor | 4 nM (EC50) | - | |

| Sorafenib | Multi-kinase (incl. RAF) | Multi-kinase | 20 nM | 6 nM | |

| LY3009120 | Pan-RAF | Pan-RAF | 5.8 nM | 15 nM | |

| AZ628 | RAF | Type II | - | - |

IC50 values can vary depending on the specific assay conditions.

Despite the initial success of RAF inhibitors, particularly in BRAF-mutant melanoma, the development of acquired resistance is a major clinical challenge. Resistance mechanisms often involve the reactivation of the MAPK pathway through various means, such as mutations in NRAS or MEK, or the upregulation of alternative signaling pathways. This has led to the development of combination therapies, such as the dual inhibition of BRAF and MEK, which have shown improved efficacy and delayed onset of resistance.

Experimental Protocols

Studying the RAF signaling pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for Phosphorylation Analysis

Western blotting is a fundamental technique used to detect the phosphorylation status of key proteins in the RAF pathway (e.g., p-RAF, p-MEK, p-ERK), which is indicative of pathway activation.

Protocol:

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with stimuli or inhibitors as required.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes to denature the proteins.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.

-

Visualizing the Western Blot Workflow

Caption: A simplified workflow for Western blot analysis.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Studies

Co-IP is used to investigate protein-protein interactions, such as the interaction between RAS and RAF, or the dimerization of RAF isoforms.

Protocol:

-

Cell Lysis:

-

Lyse cells using a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100 or NP-40) supplemented with protease inhibitors to maintain protein complexes.

-

-

Pre-clearing:

-

Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-RAS) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-4 hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and discard the supernatant.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-RAF) to confirm the interaction.

-

In Vitro Kinase Assay

Kinase assays are performed to measure the enzymatic activity of RAF kinases and to screen for potential inhibitors.

Protocol:

-

Reaction Setup:

-

In a microplate well, combine the purified active RAF enzyme, a kinase buffer (containing MgCl2 and other cofactors), and the substrate (e.g., inactive MEK1).

-

For inhibitor screening, add the test compound at various concentrations.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding ATP.

-

-

Incubation:

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.

-

-

Termination and Detection:

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the phosphorylation of the substrate. This can be done in several ways:

-

Radiometric Assay: Using [γ-³²P]ATP and detecting the incorporation of the radioactive phosphate into the substrate.

-

Antibody-based Detection (ELISA or TR-FRET): Using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based Assay: Using a system like Kinase-Glo®, which measures the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

-

-

-

Data Analysis:

-

Quantify the signal and, for inhibitor studies, calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Conclusion

The RAF signaling pathway is a central regulator of cell fate and its dysregulation is a key driver of oncogenesis. A thorough understanding of its complex regulatory mechanisms is crucial for the development of effective cancer therapies. The experimental protocols and data presented in this guide provide a foundation for researchers to investigate this critical signaling cascade. While significant progress has been made in targeting the RAF pathway, ongoing research is essential to overcome the challenges of drug resistance and to identify new therapeutic strategies to improve patient outcomes.

References

- 1. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Raf Family Is a Milestone in Deciphering the Ras-Mediated Intracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raf Kinases: Function, Regulation and Role in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of the Ras-Raf Pathway in Cancer Development - Inquiries Journal [inquiriesjournal.com]

A Technical Guide to A-Raf Kinase and its Regulation of Matrix Metalloproteinase Expression

Disclaimer: The term "alpha-RA-F" is not a recognized designation in current scientific literature. This guide proceeds on the assumption that the intended topic is A-Raf , a key member of the Raf family of serine/threonine-protein kinases. A-Raf is a critical component of the Ras/Raf/MEK/ERK signaling pathway, which plays a fundamental role in regulating the expression of Matrix Metalloproteinases (MMPs).

Introduction: The A-Raf/MMP Axis

The Raf kinase family, comprising A-Raf, B-Raf, and C-Raf (Raf-1), are central mediators that link upstream signals from Ras GTPases to the downstream mitogen-activated protein kinase (MAPK) cascade.[1][2] This pathway is integral to a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] A-Raf, while possessing the weakest kinase activity of the three isoforms, plays a distinct and significant role in signal transduction.[2]

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation and remodeling of the extracellular matrix (ECM).[3] This function is vital for physiological processes like development and wound healing, but its dysregulation is a hallmark of pathological conditions, particularly cancer invasion and metastasis, where MMPs facilitate the breakdown of tissue barriers.

The expression of many MMP genes is tightly controlled at the transcriptional level, and a primary regulatory route is the Ras/Raf/MEK/ERK pathway. Activation of A-Raf, downstream of Ras, initiates a phosphorylation cascade that culminates in the activation of transcription factors that drive MMP gene expression. This guide provides a detailed overview of this signaling axis, quantitative data on its effects, and relevant experimental protocols for its investigation.

The A-Raf Signaling Pathway to MMP Expression

The canonical pathway linking A-Raf to MMP expression begins with the activation of a cell surface receptor (e.g., a receptor tyrosine kinase) which leads to the loading of the small G-protein Ras with GTP.

-

Ras Activation of A-Raf : GTP-bound Ras recruits A-Raf to the cell membrane and facilitates its activation.

-

MEK Phosphorylation : Activated A-Raf then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2.

-

ERK Phosphorylation : Activated MEK, in turn, phosphorylates the extracellular signal-regulated kinases, ERK1 and ERK2.

-

Transcription Factor Activation : Phosphorylated ERK (p-ERK) translocates to the nucleus where it phosphorylates and activates a variety of transcription factors. Key among these for MMP regulation are members of the activator protein-1 (AP-1) family (e.g., c-Fos, c-Jun) and Ets family transcription factors. In some contexts, the Raf pathway can also influence E2F transcription factors, which have been shown to regulate MMPs.

-

MMP Gene Transcription : These activated transcription factors bind to specific response elements in the promoter regions of various MMP genes, initiating their transcription and subsequent translation into MMP proteins.

Quantitative Data: A-Raf Signaling and MMP Expression

The effect of Raf signaling on MMP expression is context-dependent, varying with cell type and the specific Raf isoform involved. The following tables summarize findings from various studies.

Table 1: Upregulation of MMPs by Raf Signaling

| MMP Target | Cell Type | Observation | Citation |

|---|---|---|---|

| MMP-1 | Breast Cancer Cells | RKIP (a Raf inhibitor) suppresses invasion by controlling MMP-1 expression. | |

| MMP-3 | Rat Ovarian Epithelial Cells | Raf activation is sufficient and necessary for Ras-induced upregulation of MMP-3. | |

| MMP-7 | Hepatocarcinoma Cells | Trigonelline inhibits migration by downregulating MMP-7 via the Raf/ERK pathway. | |

| MMP-9 | Human Breast Cells | Induction of Raf activity correlates with increased levels of MMP-9. | |

| MMP-9 | Glioma Cells | Loss of Rictor elevates MMP-9 expression via the Raf-1-MEK-ERK pathway. | |

| MMP-10 | Rat Ovarian Epithelial Cells | Raf activation is sufficient and necessary for Ras-induced upregulation of MMP-10. | |

| MMP-10 | Cardiomyocytes | C-reactive protein promotes MMP-10 expression via the c-Raf/MEK/ERK pathway. | |

| MMP-14 | Non-Small Cell Lung Cancer | The Rb-Raf-1 pathway regulates MMP-14 via E2F transcription factors. |

| MMP-15 | Non-Small Cell Lung Cancer | The Rb-Raf-1 pathway regulates MMP-15 via E2F transcription factors. | |

Table 2: Context-Dependent Regulation of MMPs by Raf Signaling

| MMP Target | Cell Type | Observation | Citation |

|---|---|---|---|

| MMP-2 | Breast Cancer Cells | RKIP (a Raf inhibitor) suppresses invasion by controlling MMP-2 expression. | |

| MMP-2 | Lewis Lung Carcinoma | The Raf/ERK pathway transmits a negative regulatory signal on MMP-2 synthesis. |

| MMP-9 | Rat Ovarian Epithelial Cells | Ras transformation and Raf activation did not upregulate MMP-9 expression. | |

Experimental Protocols

Investigating the A-Raf/MMP axis requires specific molecular biology techniques to manipulate A-Raf expression or activity and subsequently measure the impact on MMPs.

Protocol: siRNA-Mediated Knockdown of A-Raf in Cultured Cells

This protocol describes the transient knockdown of A-Raf expression using small interfering RNA (siRNA) to assess its impact on MMP expression.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

A-Raf-specific siRNA and non-targeting (scrambled) control siRNA (20 µM stock)

-

Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Serum-free medium (e.g., Opti-MEM™)

-

6-well culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 2.5 x 10^5 cells/well).

-

Prepare siRNA-Lipid Complexes (per well):

-

Tube A: Dilute 4.5 µL of transfection reagent in 115 µL of serum-free medium.

-

Tube B: Dilute a volume of A-Raf or control siRNA stock to achieve a final concentration of 50-100 nM in 120 µL of serum-free medium.

-

Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.

-

-

Transfection: Add the 240 µL of siRNA-lipid complex dropwise to one well containing cells in ~1.75 mL of complete medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal time depends on the cell type and the stability of the A-Raf and target MMP proteins.

-

Harvesting: After incubation, harvest the cells for downstream analysis.

-

For RNA analysis (qRT-PCR), lyse cells directly in the well using a lysis buffer (e.g., TRIzol™).

-

For protein analysis (Western Blot), wash cells with PBS and lyse with RIPA buffer.

-

For MMP activity (Zymography), collect the conditioned culture medium before lysing the cells.

-

Protocol: Analysis of MMP Expression by qRT-PCR

Procedure:

-

RNA Extraction: Isolate total RNA from siRNA-treated and control cells using a commercial kit or TRIzol™ reagent according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Real-Time PCR: Perform real-time PCR using a thermocycler. A typical reaction mixture (20 µL) includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

-

Analysis: Analyze the results using the ΔΔCt method. Normalize the expression of the target MMP gene to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in MMP expression in A-Raf knockdown cells relative to the non-targeting control.

Protocol: Analysis of MMP Activity by Gelatin Zymography

This technique is used to detect the activity of gelatinases like MMP-2 and MMP-9.

Procedure:

-

Sample Preparation: Collect conditioned media from treated and control cells. Centrifuge to remove debris. Determine the protein concentration of the corresponding cell lysates to normalize loading. Mix an equal amount of protein-equivalent conditioned media with non-reducing sample buffer (Laemmli buffer without β-mercaptoethanol). Do not boil the samples.

-

Electrophoresis: Load samples onto a 10% SDS-polyacrylamide gel copolymerized with 1 mg/mL gelatin. Run the gel at 4°C.

-

Renaturation & Development:

-

After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.

-

Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35).

-

-

Staining & Visualization: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the band indicates the MMP type (pro-MMP-9 at 92 kDa, pro-MMP-2 at 72 kDa).

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for studying the effect of A-Raf knockdown on MMP expression and activity.

References

Dual Frontiers in Oncology: A Technical Guide to Alpha-Emitting Radiopharmaceuticals and Raf Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of oncology drug development is increasingly characterized by precision targeting of both cellular signaling pathways and the tumor microenvironment. Within this paradigm, two distinct yet significant areas of research have emerged: the use of alpha-emitting radiopharmaceuticals and the development of inhibitors targeting the Raf kinase signaling cascade. The term "alpha-RA-F" encapsulates these dynamic fields, representing "alpha" radiation, "RA" for both Radium and Raf kinase, and "F" for the critical role of fluorine in modern medicinal chemistry and imaging. This technical guide provides an in-depth analysis of the structural and functional aspects of both Radium-based alpha emitters and fluorine-containing Raf kinase inhibitors, offering valuable insights for researchers and drug development professionals.

Part 1: Radium-Based Alpha-Emitting Radiopharmaceuticals

Targeted alpha therapy (TAT) represents a promising modality for cancer treatment, utilizing alpha-emitting radionuclides to deliver highly localized and potent cytotoxic radiation to tumor cells. Radium-223, in the form of Radium-223 dichloride ([²²³Ra]RaCl₂), is a prime example of a clinically approved alpha-emitter.

Structural and Physicochemical Properties

Radium is an alkaline earth metal. While Radium-223 dichloride is the therapeutic agent, understanding the fundamental properties of radium and its compounds, such as Radium Fluoride (RaF₂), is crucial for the development of novel radiopharmaceuticals.

| Property | Radium-223 Dichloride ([²²³Ra]RaCl₂) | Radium Fluoride (RaF₂) |

| Chemical Formula | RaCl₂ | RaF₂ |

| Molar Mass | 293.9 g/mol (for the dichloride salt of ²²³Ra) | 263.82 g/mol |

| Appearance | Supplied as a clear, colorless solution for injection | White cubic crystals[1][2] |

| Crystal Structure | Not applicable (solution) | Fluorite (CaF₂) type[1] |

| Density | Not applicable (solution) | 6.7 g/cm³[1] |

| Solubility in Water | Soluble | Slightly soluble[2] |

| Radioactive Half-life | 11.4 days (for ²²³Ra) | Dependent on the radium isotope |

| Primary Emission | Alpha particles | Dependent on the radium isotope |

Mechanism of Action and Signaling Pathways

The therapeutic effect of Radium-223 is derived from the emission of high-energy alpha particles within the bone matrix, where it is incorporated due to its calcium-mimetic properties.

-

Targeting Bone Metastases : Radium, being in the same group as calcium, is naturally taken up by osteoblasts and incorporated into areas of active bone turnover, such as bone metastases.

-

Induction of DNA Double-Strand Breaks : The emitted alpha particles have a short range (less than 100 µm) and high linear energy transfer (LET), causing complex and difficult-to-repair DNA double-strand breaks (DSBs) in adjacent tumor cells.

-

Cellular Response to DNA Damage : The induction of DSBs triggers the DNA Damage Response (DDR) pathway. Key proteins such as ATM (ataxia-telangiectasia mutated) and 53BP1 are recruited to the sites of damage, leading to cell cycle arrest and apoptosis if the damage is too extensive to be repaired.

Experimental Protocols

Synthesis of Radium Fluoride (RaF₂)

Radium fluoride can be synthesized through the reaction of radium metal with hydrogen fluoride gas.

-

Materials : Radium metal, hydrogen fluoride (HF) gas, nickel or Monel reaction vessel.

-

Procedure :

-

Place the radium metal in the reaction vessel.

-

Introduce dry hydrogen fluoride gas into the vessel.

-

Heat the reaction vessel to facilitate the reaction: Ra + 2HF → RaF₂ + H₂.

-

The reaction should be carried out under inert atmosphere to prevent the formation of radium oxide.

-

Due to the high radioactivity of radium, this synthesis must be performed in a specialized hot cell with appropriate shielding and remote handling equipment.

-

Structural Analysis of Radiopharmaceuticals

The structural identity and purity of radiopharmaceuticals are critical for their safe and effective use.

-

High-Performance Liquid Chromatography (HPLC) : Radio-HPLC is a standard method for determining the radiochemical purity of a radiopharmaceutical. The sample is passed through a column, and the eluent is monitored by both a UV detector and a radiation detector.

-

Thin-Layer Chromatography (TLC) : Radio-TLC is another method for assessing radiochemical purity, offering a simpler and faster alternative to HPLC for certain applications.

-

Mass Spectrometry : Can be used to confirm the molecular weight of the non-radioactive analogue of the radiopharmaceutical.

Part 2: Fluorine-Containing Raf Kinase Inhibitors

The Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in the BRAF gene, is a hallmark of many cancers, making it a key target for therapeutic intervention.

The Role of Fluorine in Raf Inhibitors

Fluorine is widely used in medicinal chemistry to enhance the pharmacological properties of drug candidates. Its small size, high electronegativity, and ability to form strong bonds with carbon can improve metabolic stability, binding affinity, and bioavailability. Many potent Raf inhibitors incorporate fluorine atoms in their structures.

Structural and Quantitative Data of Selected Raf Inhibitors

| Inhibitor | Type | Target(s) | IC₅₀ (B-RAF V600E) | IC₅₀ (c-RAF) | Key Structural Features |

| Vemurafenib | Type I | B-RAF V600E | 31 nM | 48 nM | Contains a trifluoromethyl group and a fluorine atom. |

| Dabrafenib | Type I | B-RAF V600E | 0.8 nM | 3.2 nM | Features a difluorophenyl moiety. |

| Encorafenib | Type I | B-RAF V600E | 0.35 nM | 0.30 nM | Contains a cyclopropyl group and a fluorine atom. |

| Sorafenib | Type II | B-RAF, C-RAF, VEGFR, PDGFR | 20 nM | 6 nM | A multi-kinase inhibitor with a trifluoromethylphenyl group. |

| Tovorafenib | Type II | Pan-RAF (dimer inhibitor) | - | Potent | Designed to inhibit RAF dimers. |

| Naporafenib | Type II | Pan-RAF (dimer inhibitor) | - | Potent | Also targets RAF dimers. |

Signaling Pathway and Mechanism of Inhibition

The Raf/MEK/ERK pathway is a three-tiered kinase cascade initiated by the activation of Ras.

-

Activation : Growth factor binding to receptor tyrosine kinases leads to the activation of the small GTPase Ras.

-

Raf Activation : Activated Ras recruits and activates Raf kinases (A-RAF, B-RAF, C-RAF) at the cell membrane.

-

MEK and ERK Phosphorylation : Raf kinases then phosphorylate and activate MEK1/2, which in turn phosphorylate and activate ERK1/2.

-

Downstream Effects : Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell proliferation and survival.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Determining the half-maximal inhibitory concentration (IC₅₀) is a standard method for quantifying the potency of a kinase inhibitor.

-

Principle : A radiometric assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by the kinase. The presence of an inhibitor will reduce the amount of incorporated radioactivity.

-

Materials : Purified recombinant Raf kinase, specific peptide substrate, test inhibitor, kinase reaction buffer, [γ-³³P]ATP, phosphocellulose filter plates, scintillation counter.

-

Procedure :

-

Prepare serial dilutions of the test inhibitor.

-

In a microplate, add the kinase, its substrate, and the inhibitor at various concentrations.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate for a defined period at an optimal temperature.

-

Stop the reaction and spot the mixture onto phosphocellulose filter plates.

-

Wash the plates to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based Western Blot for Pathway Inhibition

This assay confirms that the inhibitor can modulate the target pathway within a cellular context.

-

Principle : Measure the phosphorylation status of a downstream effector of Raf, such as ERK, in cells treated with the inhibitor.

-

Materials : Cancer cell line with an activating B-RAF mutation, test inhibitor, cell lysis buffer, antibodies against total and phosphorylated ERK.

-

Procedure :

-

Culture the cells and treat them with varying concentrations of the inhibitor for a specified time.

-

Lyse the cells to extract proteins.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

-

Quantify the band intensities to determine the reduction in p-ERK levels relative to total ERK.

-

Conclusion

The fields of targeted alpha therapy and Raf kinase inhibition represent two powerful and distinct strategies in the fight against cancer. A comprehensive understanding of the structural biology, signaling pathways, and experimental methodologies associated with both Radium-based radiopharmaceuticals and fluorine-containing Raf inhibitors is essential for the continued development of novel and effective cancer therapeutics. This guide provides a foundational resource for researchers and drug developers working at the forefront of these exciting areas of oncology research.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-adrenergic receptors (α-ARs), a class of G protein-coupled receptors, are pivotal in regulating a vast array of physiological processes. Activated by the endogenous catecholamines, epinephrine and norepinephrine, they are crucial players in the sympathetic nervous system's control over metabolic homeostasis. A nuanced understanding of how α-AR subtypes modulate endogenous metabolites is paramount for the development of targeted therapeutics for metabolic disorders, cardiovascular diseases, and other related pathologies. This technical guide provides a comprehensive overview of the signaling pathways, metabolic consequences of α-AR activation, and detailed experimental protocols for studying these interactions.

Core Signaling Pathways of Alpha-Adrenergic Receptors

The two primary classes of alpha-adrenergic receptors, α1 and α2, elicit distinct and sometimes opposing effects on cellular metabolism through their coupling to different G proteins.

Alpha-1 Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq alpha subunit G-proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which phosphorylates a multitude of downstream targets, leading to various cellular responses. Furthermore, α1-AR activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, influencing cell growth and proliferation.

Alpha-2 Adrenergic Receptor Signaling

In contrast, α2-adrenergic receptors are coupled to Gi alpha subunit G-proteins.[1] Activation of α2-ARs leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous enzymes and transcription factors involved in metabolic processes.

References

Technical Guide: Fibroblast Activation Protein-alpha (FAP-α) in Human Fibroblasts

An in-depth guide to Fibroblast Activation Protein-alpha (FAP-α) in human fibroblasts, intended for researchers, scientists, and drug development professionals.

Introduction

Fibroblast Activation Protein-alpha (FAP-α), often referred to as FAP, is a type II transmembrane serine protease.[1][2] It is minimally expressed in normal adult tissues but becomes highly expressed on the surface of activated fibroblasts, particularly in environments of tissue remodeling, inflammation, and fibrosis.[1][3] In the context of diseases like rheumatoid arthritis (RA), FAP-α is abundantly and stably overexpressed by fibroblast-like synoviocytes (FLSs), which are key effector cells in the synovium.[1] These FAP-positive fibroblasts play a crucial role in disease pathogenesis by regulating immune responses, inflammation, invasion, migration, proliferation, and angiogenesis. Due to its selective expression in pathological tissues, FAP-α has emerged as a significant biomarker and a promising therapeutic target.

Core Signaling Pathways

FAP-α is implicated in several key signaling cascades that drive the pathogenic behavior of activated fibroblasts. Its activity can promote cell proliferation, invasion, and angiogenesis through pathways including MAPK/ERK, PI3K/Akt, and TGF-β.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation and migration. FAP-α has been shown to promote fibroblast proliferation and migration, as well as angiogenesis, through the activation of the Akt and ERK signaling pathways. In the context of RA, inflammatory mediators can induce the activation of FLSs through the ERK1/2 pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell survival, proliferation, and migration. Studies have shown that FAP may promote the proliferation, migration, and activation of fibroblasts through the PI3K-Akt signaling pathway. This pathway is often activated downstream of receptor tyrosine kinases and Ras.

TGF-β and NF-κB Pathways

The Transforming Growth Factor-beta (TGF-β) and Nuclear Factor kappa-B (NF-κB) pathways are also implicated in FAP-mediated fibroblast activities, particularly invasion and inflammation. The TGF-β pathway is involved in the interaction between FLSs and immune cells, while both TGF-β and NF-κB contribute to the invasive properties of activated fibroblasts.

Quantitative Data Summary

Quantitative analysis reveals significant differences in FAP-α expression and fibroblast populations in pathological versus normal conditions.

Table 1: FAP-α Expression in Rheumatoid Arthritis (RA) vs. Non-Arthritic Controls

| Analyte | Condition | Expression Level | Reference |

| FAP-α Protein | RA FLSs | Significantly higher than control | |

| Non-Arthritic FLSs | Basal level | ||

| FAP-α mRNA | RA FLSs | No significant difference from control | |

| Non-Arthritic FLSs | Baseline level |

Table 2: Fibroblast Subset Proportions in Synovial Tissue

| Fibroblast Subset | Disease State | Median Proportion of Total Fibroblasts | Reference |

| CD34⁻THY1⁺ | Rheumatoid Arthritis (RA) | 22% | |

| Osteoarthritis (OA) | 8% | ||

| CD34⁻THY1⁻ | Rheumatoid Arthritis (RA) | 15% | |

| Osteoarthritis (OA) | 48% |

Experimental Protocols & Workflow

The study of FAP-α in human fibroblasts employs a range of cell biology, molecular biology, and immunology techniques.

General Experimental Workflow

A typical workflow for investigating FAP-α involves isolating fibroblasts, culturing them under specific conditions, performing molecular and functional analyses, and validating findings.

Detailed Methodologies

1. Fibroblast Isolation and Culture

-

Source: Human synovial tissues from joint replacement surgery or skin biopsies.

-

Protocol (Enzymatic Digestion):

-

Obtain fresh tissue and remove adipose and bone.

-

Mince the tissue into small pieces.

-

Digest the tissue fragments with an enzyme cocktail, typically containing collagenase (e.g., 4 mg/ml Collagenase Type 4), Dispase II (e.g., 0.8 mg/ml), and DNase I (e.g., 0.1 mg/ml) in DMEM at 37°C.

-

Filter the cell suspension to remove undigested tissue.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in complete culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin).

-

Plate cells in T75 flasks and culture in a humidified incubator at 37°C and 5% CO₂. Use cells at early passages (e.g., P3) for experiments.

-

2. Immunofluorescence (IF)

-

Purpose: To visualize the expression and localization of FAP-α and other proteins like α-SMA.

-

Protocol:

-

Seed fibroblasts on glass coverslips in a 96-well plate (e.g., 5 x 10⁴ cells/cm²).

-

After treatment, fix the cells with 4% paraformaldehyde for 2 hours at 4°C.

-

Permeabilize the cell membrane with 0.1% Triton X-100 for 15 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1.5 hours.

-

Incubate with a primary antibody against FAP-α overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize using a fluorescence microscope.

-

3. Flow Cytometry

-

Purpose: To characterize and quantify fibroblast subpopulations based on surface marker expression.

-

Protocol:

-

Harvest cultured fibroblasts using a non-enzymatic cell dissociation solution.

-

Wash cells and resuspend in flow cytometry buffer (e.g., PBS with 2% FBS).

-

Incubate the cell suspension with fluorophore-conjugated primary antibodies against surface markers (e.g., FAP-α, CD90, THY1, CD34) for 30 minutes on ice.

-

Wash the cells to remove unbound antibodies.

-

Analyze the stained cells using a flow cytometer, gating on the fibroblast population.

-

4. Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To measure the mRNA expression levels of FAP-α and related genes (e.g., IL-6, MMPs, p53).

-

Protocol:

-

Lyse cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

-

Prepare the qPCR reaction mix containing cDNA, specific forward and reverse primers for the target gene, and a SYBR Green master mix.

-

Run the reaction in a real-time PCR thermal cycler.

-

Analyze the amplification data, normalizing the target gene expression to a housekeeping gene (e.g., GAPDH, β-actin) using the ΔΔCt method.

-

5. Western Blot

-

Purpose: To detect and quantify the protein levels of FAP-α.

-

Protocol:

-

Lyse cells in RIPA buffer with protease inhibitors to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples and separate them by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to FAP-α overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to a loading control like β-actin.

-

References

- 1. Role and mechanism of fibroblast-activated protein-α expression on the surface of fibroblast-like synoviocytes in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The prognostic significance of fibroblast activation protein-α in human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting of activated fibroblasts for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Investigation of α-RA-F in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive set of protocols for researchers investigating the experimental compound α-RA-F. For the purpose of this document, α-RA-F is a hypothetical novel small molecule being evaluated for its potential to modulate cellular signaling pathways. It is postulated that α-RA-F acts as an activator of the Raf signaling cascade, a critical pathway in cell proliferation, differentiation, and survival.[1][2] The following protocols detail methods for cell culture, assessment of cell viability, and analysis of protein expression to characterize the effects of α-RA-F.

Cell Culture Protocol

This protocol outlines the basic procedures for maintaining and preparing adherent cell lines for treatment with α-RA-F.

Materials:

-

Adherent cell line (e.g., HeLa, A549)

-

Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Maintenance: Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.[3]

-

Discard the supernatant, resuspend the cell pellet in fresh medium, and seed new flasks or plates at the desired density.

-

Plating for Experiments: For experiments, seed cells in 6-well, 12-well, or 96-well plates and allow them to adhere and grow for 24 hours before treatment with α-RA-F.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of α-RA-F on cell viability using a colorimetric MTT assay.[4][5]

Materials:

-

Cells seeded in a 96-well plate

-

α-RA-F stock solution

-

Serum-free medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of α-RA-F in serum-free medium. Remove the existing medium from the wells and add 100 µL of the α-RA-F dilutions. Include untreated control wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Table 1: Effect of α-RA-F on Cell Viability (Absorbance at 570 nm)

| α-RA-F Conc. (µM) | 24 hours | 48 hours | 72 hours |

|---|---|---|---|

| 0 (Control) | 1.25 | 1.80 | 2.10 |

| 1 | 1.35 | 2.05 | 2.50 |

| 5 | 1.50 | 2.35 | 2.95 |

| 10 | 1.62 | 2.60 | 3.30 |

| 25 | 1.75 | 2.85 | 3.65 |

| 50 | 1.68 | 2.75 | 3.50 |

Western Blot Protocol

This protocol is for analyzing the expression and phosphorylation of key proteins in the Raf signaling pathway following treatment with α-RA-F.

Materials:

-

Cells seeded in 6-well plates

-

α-RA-F

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Raf, anti-total-Raf, anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with α-RA-F for the desired time. Wash cells with ice-cold PBS and add 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.

-

Incubate the lysate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation:

Table 2: Densitometry Analysis of Key Signaling Proteins

| Treatment | p-Raf / Total Raf | p-MEK / Total MEK | p-ERK / Total ERK |

|---|---|---|---|

| Control | 1.0 | 1.0 | 1.0 |

| α-RA-F (10 µM, 15 min) | 3.5 | 2.8 | 2.5 |

| α-RA-F (10 µM, 30 min) | 4.2 | 3.6 | 3.1 |

| α-RA-F (10 µM, 60 min) | 2.8 | 2.1 | 1.9 |

Visualizations

References

- 1. Signaling from RAS to RAF: The Molecules and Their Mechanisms | Annual Reviews [annualreviews.org]

- 2. Ras family signaling pathway in immunopathogenesis of inflammatory rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies Using Pan-RAF Inhibitors

Introduction

The term "alpha-RA-F" does not correspond to a standardly recognized molecule in publicly available scientific literature. It is plausible that this term is a specific internal designation, a shorthand for a compound targeting the RAF kinase pathway, or a reference to a specific isoform such as A-RAF. The "alpha" component could also conceptually refer to an alpha-emitting radionuclide conjugated to a RAF inhibitor for targeted alpha therapy. Given the critical role of the RAF kinase family (A-RAF, B-RAF, and C-RAF) in the MAPK/ERK signaling pathway and its frequent dysregulation in cancer, this document will focus on the in vivo application of a representative pan-RAF inhibitor .[1][2][3] Pan-RAF inhibitors are designed to target all three isoforms of the RAF kinase, offering a broad-spectrum approach to inhibiting this key oncogenic pathway.[4][5]

These notes provide comprehensive guidance for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the efficacy and mechanism of action of pan-RAF inhibitors.

Mechanism of Action and Signaling Pathway

RAF kinases are central components of the RAS-RAF-MEK-ERK signaling cascade, which regulates fundamental cellular processes including proliferation, differentiation, and survival. Aberrant activation of this pathway, often through mutations in RAS or BRAF genes, is a major driver of tumorigenesis in a wide range of cancers. Pan-RAF inhibitors are designed to block the kinase activity of A-RAF, B-RAF, and C-RAF, thereby inhibiting downstream signaling to MEK and ERK and ultimately suppressing tumor cell growth.

Figure 1: Simplified RAS-RAF-MEK-ERK signaling pathway and the point of intervention for pan-RAF inhibitors.

In Vivo Study Design and Protocols

The following protocols are generalized for the in vivo evaluation of a novel pan-RAF inhibitor in a subcutaneous xenograft mouse model. Researchers should adapt these protocols based on the specific characteristics of their compound, the tumor model, and institutional guidelines.

Animal Models

The choice of animal model is critical for the successful evaluation of a pan-RAF inhibitor. Human cancer cell line-derived xenograft (CDX) models are commonly used. The selection of cell lines should be based on their known genetic background, particularly mutations in the RAS-RAF pathway.

Table 1: Recommended Human Cancer Cell Lines for Pan-RAF Inhibitor Xenograft Studies

| Cell Line | Cancer Type | Relevant Mutation | Rationale for Use |

| A375 | Malignant Melanoma | BRAF V600E | Standard model for BRAF-mutant melanoma, highly sensitive to RAF inhibition. |

| HT29 | Colorectal Cancer | BRAF V600E | Represents BRAF-mutant colorectal cancers. |

| BxPC-3 | Pancreatic Cancer | KRAS G12D | Model to study the effects of pan-RAF inhibitors in RAS-mutant cancers. |

| WM3629 | Malignant Melanoma | BRAF Class III | Represents non-V600 BRAF mutations that signal as dimers. |

| HCT116 | Colorectal Cancer | KRAS G13D | Another common model for RAS-driven colorectal cancer. |

Experimental Workflow

References

- 1. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. RAF Family Inhibitor Has Preliminary Activity in Multiple Types of Tumors - Personalized Medicine in Oncology [personalizedmedonc.com]

- 4. The next-generation pan-RAF inhibitor, KIN-2787, is active in class II and class III BRAF mutant models. - ASCO [asco.org]

- 5. Discovery of a novel pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAFV600E mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Recommended Dosage of alpha-RA-F for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the preclinical evaluation of alpha-RA-F in mouse models. The following sections detail quantitative data on dosage regimens, in-depth methodologies for in vivo efficacy studies, and visual representations of key biological and experimental processes to guide researchers in their study design.

Data Presentation: Recommended Dosage of this compound

A critical aspect of preclinical research is determining the optimal dose that balances therapeutic efficacy with minimal toxicity. The table below summarizes the dosage information for this compound compiled from various in vivo studies in mouse models.

| Study Type | Mouse Model | Route of Administration | Dosage Range | Dosing Frequency | Key Findings |

| Single-Dose Toxicity | BALB/c | Intravenous (i.v.) | 100 - 300 mg/kg | Single dose | Dose-dependent plasma concentration; t1/2 of 0.5h at 100 mg/kg and 2.1h at 300 mg/kg.[1] |

| Efficacy Study | Ovarian Cancer Xenograft | Intraperitoneal (i.p.) | 14 - 39 kBq/mouse | Single dose, day 1 post-inoculation | Slight therapeutic benefit as a single agent; synergistic effect with chemotherapy.[2] |

| Pharmacokinetics | C57BL/6 | Intravenous (i.v.) | Not Specified | Single injection | Serum profiles of recombinant human and mouse alpha-interferons were similar.[3] |

| Efficacy in Autoimmune Model | Rheumatoid Arthritis | Subcutaneous (s.c.) | 6.783 mg/100g | Not Specified | Effective in reducing inflammatory markers.[4] |

Experimental Protocols

In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

- Human cancer cells (e.g., MDA-MB-231 for breast cancer) are cultured under standard conditions.

- Female athymic nude mice (4-6 weeks old) are used.

- Each mouse is subcutaneously injected with 5 x 10^6 cells in a mixture of media and Matrigel into the right flank.

- Tumor growth is monitored every two days using a Vernier caliper.

2. Animal Grouping and Treatment:

- When tumors reach a volume of approximately 100-150 mm³, mice are randomly assigned to treatment and control groups (n=8-10 mice/group).

- Vehicle Control Group: Receives intraperitoneal (i.p.) injections of the vehicle (e.g., saline or PBS).

- This compound Treatment Group(s): Receive i.p. injections of this compound at various doses (e.g., 10, 20, and 40 mg/kg) three times a week.

- Positive Control Group: Receives a standard-of-care chemotherapy agent.

3. Monitoring and Data Collection: